REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([F:16])[CH:15]=1)[O:5][CH2:6][CH2:7]OS(C)(=O)=O.[CH3:17][NH2:18]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([CH:13]=[C:14]([F:16])[CH:15]=1)[O:5][CH2:6][CH2:7][NH:18][CH3:17]
|
Name
|
methanesulfonic acid 2-(3,5-difluoro-phenoxy)-ethyl ester
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(OCCOS(=O)(=O)C)C=C(C1)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 8 hours
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured on water
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with diethyl ether (3×20 ml)
|
Type
|
WASH
|
Details
|
The orghanic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silicagel
|
Type
|
WASH
|
Details
|
eluting with methylene chloride-methanol (9-1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(OCCNC)C=C(C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.63 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |